molecular formula C19H16ClNO B312649 N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B312649
M. Wt: 309.8 g/mol
InChI Key: BFMYVXHVDRVESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring. This particular compound features a naphthyl group and a chloromethylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide typically involves the reaction of 5-chloro-2-methylaniline with 2-(1-naphthyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield amines or other reduced forms.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(1-naphthyl)acetamide
  • N-(4-chlorophenyl)-2-(1-naphthyl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(2-naphthyl)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide may have unique properties due to the specific positioning of the chloro and methyl groups on the phenyl ring, as well as the presence of the naphthyl group. These structural features could influence its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C19H16ClNO

Molecular Weight

309.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H16ClNO/c1-13-9-10-16(20)12-18(13)21-19(22)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-10,12H,11H2,1H3,(H,21,22)

InChI Key

BFMYVXHVDRVESK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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